molecular formula C20H14N4O5S B2803075 N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide CAS No. 866050-86-4

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide

Cat. No.: B2803075
CAS No.: 866050-86-4
M. Wt: 422.42
InChI Key: HDOTXQMXLPACCV-UHFFFAOYSA-N
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Description

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-nitrobenzamide group and a 1,3-dioxoisoindole moiety connected via an ethyl linker. The 1,3-dioxoisoindole (phthalimide) group is a common pharmacophore in medicinal chemistry, often associated with anti-inflammatory, anticonvulsant, and cytotoxic properties . The thiazole ring contributes to enhanced metabolic stability and binding affinity in drug design . The 4-nitrobenzamide substituent may influence electronic properties and target interactions, as seen in related compounds .

Properties

IUPAC Name

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5S/c25-17(12-5-7-14(8-6-12)24(28)29)22-20-21-13(11-30-20)9-10-23-18(26)15-3-1-2-4-16(15)19(23)27/h1-8,11H,9-10H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOTXQMXLPACCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide typically involves multi-step organic reactions. One common approach includes the condensation of 1,3-dioxo-1,3-dihydro-2H-isoindole with an appropriate thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and pressures to optimize reaction yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution on the thiazole ring can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as an antitumor agent . Its structural components suggest it may interact with biological targets involved in cancer progression. The thiazole and isoindole moieties are known to exhibit biological activity, which could be harnessed for therapeutic purposes.

Case Study: Anticancer Activity

A study highlighted the synthesis of various derivatives of isoindole compounds, including those similar to N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide. These derivatives demonstrated significant cytotoxicity against different cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Enzyme Inhibition

This compound may also function as an enzyme inhibitor . Compounds with similar structures have been reported to inhibit various enzymes critical for cancer cell proliferation.

Antibacterial Properties

Research has also suggested that compounds featuring the isoindole structure can exhibit antibacterial activity . The presence of the thiazole group may enhance this effect by disrupting bacterial cell wall synthesis or function.

Case Study: Antibacterial Efficacy

In vitro studies have shown that certain derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics in an era of rising antibiotic resistance .

Neuroprotective Effects

Emerging research indicates that some isoindole derivatives may have neuroprotective effects , potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings

Studies have demonstrated that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in treating conditions like Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the isoindole or thiazole rings can significantly influence biological activity.

Structural FeatureActivity Implication
Thiazole ringPotential enzyme inhibition
Isoindole moietyAnticancer properties
Nitro groupEnhanced solubility and bioavailability

Mechanism of Action

The mechanism of action of N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The compound can act as a positive allosteric modulator of metabotropic glutamate receptors, enhancing their response to activation by endogenous ligands. This modulation occurs through binding at a novel allosteric site distinct from the orthosteric binding site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents/Linkers Biological Activity/Findings Reference
Target Compound : N-{4-[2-(1,3-dioxo-isoindol-2-yl)ethyl]-thiazol-2-yl}-4-nitrobenzenecarboxamide C₂₁H₁₅N₅O₅S 457.44* Thiazole, ethyl linker, 4-nitrobenzamide Hypothesized anticancer/anticonvulsant activity (inferred from analogs) -
Compound 62 (N-(5-{[3-(1,3-dioxo-isoindol-2-yl)propyl]sulfanyl}-1,2,4-thiadiazol-2-yl)-4-nitrobenzamide) C₁₉H₁₃N₅O₅S₂ 455.47 Thiadiazole, propylsulfanyl linker Cytotoxic properties; IC₅₀ values comparable to doxorubicin in leukemia cell lines
C1–C6 (1,3-dioxoisoindole nitrate derivatives) Varies (e.g., C₁₀H₇N₃O₅) ~265–410 Nitrate esters, variable aryl/alkyl linkers Lower genotoxicity (MNRET <6/1000 cells) vs. hydroxyurea (MNRET up to 33.7/1000 cells)
N-[4-(4-Bromophenyl)-thiazol-2-yl]-2-(1,3-dioxo-isoindol-2-yl)propanamide C₂₀H₁₄BrN₃O₃S 456.31 Bromophenyl-thiazole, propanamide linker Structural analog with potential kinase inhibition (inferred from thiazole-phthalimide core)
4-(1,3-dioxo-isoindol-2-yl)-N-(2-pyrimidinyl)butanamide C₁₇H₁₅N₃O₃ 310.31 Pyrimidine, butanamide linker Anticancer activity via sulfonamide targeting (e.g., carbonic anhydrase inhibition)

*Calculated using PubChem’s molecular formula calculator.

Key Findings from Analog Studies:

Synthetic Routes: Phthalimide-containing compounds are commonly synthesized via reactions between hydrazides and phthalic anhydride in acetic acid or toluene . For example, compound 3d (4-(1,3-dioxoisoindol-2-yl)benzenesulfonamide) was synthesized in 91–97% yield using microwave-assisted methods . Thiazole-phthalimide hybrids (e.g., evidence 7, 9) often employ nucleophilic substitution or condensation reactions, with solvent systems like DMF or ethanol .

Biological Activity: Anticancer Potential: Thiadiazole-phthalimide hybrids (e.g., compound 62) exhibit cytotoxicity via DNA intercalation or topoisomerase inhibition . The 4-nitro group enhances electron-withdrawing effects, improving DNA binding . Genotoxicity Profile: Nitrate derivatives (C1–C6) demonstrated significantly lower micronucleus formation (MNRET <6/1000 cells) compared to hydroxyurea, suggesting safer therapeutic profiles . Anticonvulsant Activity: Phthalimide-GABA-anilide hybrids (e.g., 4-(1,3-dioxoisoindol-2-yl)-N-phenylbutanamides) reduced seizures in rodent models, likely via GABAergic modulation .

Structure-Activity Relationships (SAR) :

  • Linker Flexibility : Ethyl/propyl linkers (as in the target compound) improve solubility and bioavailability compared to rigid aromatic linkers .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) enhance target binding but may increase metabolic lability. For instance, bromophenyl-thiazole analogs (evidence 7) showed improved stability over fluorophenyl derivatives .
  • Heterocycle Choice : Thiazole cores outperform oxazole or triazole analogs in kinase inhibition due to better π-π stacking interactions .

Biological Activity

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to its pharmacological properties, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The compound's molecular formula is C23H15N3O6C_{23}H_{15}N_{3}O_{6} with a molecular weight of 429.38 g/mol. The structure includes:

  • A thiazole ring.
  • An isoindole moiety.
  • A nitro group that may enhance biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoindole compounds can inhibit cancer cell proliferation. For instance:

  • In vitro assays showed that similar compounds inhibited the growth of various cancer cell lines at micromolar concentrations. The mechanism often involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase .

Case Study: Inhibition of Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
Compound AMV4-11 (acute leukemia)0.3Induces apoptosis
Compound BMOLM13 (monocytic leukemia)1.2G0/G1 arrest

Antiviral Activity

Compounds similar to this compound have been evaluated for their antiviral properties:

  • Inhibitory assays against HIV-1 have shown promising results, with certain derivatives achieving low micromolar EC50 values. The antiviral mechanism often involves interference with viral replication processes .

Case Study: Anti-HIV Activity

CompoundEC50 (µM)Therapeutic Index (TI)
Compound C5.74>100
Compound D4.21>100

The proposed mechanisms of action for this compound include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell proliferation.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Interference with Viral Enzymes : Binding to viral integrase or reverse transcriptase in the case of HIV.

Toxicological Profile

Preliminary studies indicate that while these compounds exhibit significant biological activity, they also require careful evaluation of their toxicity profiles. Compounds with similar structures have shown dose-dependent toxicity in animal models at higher concentrations .

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